4H-imidazo[4,5-c]pyridin-4-one
CAS No.: 1554461-43-6
Cat. No.: VC8244254
Molecular Formula: C6H3N3O
Molecular Weight: 133.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554461-43-6 |
|---|---|
| Molecular Formula | C6H3N3O |
| Molecular Weight | 133.11 g/mol |
| IUPAC Name | imidazo[4,5-c]pyridin-4-one |
| Standard InChI | InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H |
| Standard InChI Key | PPNFWYUJXHAZIN-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC=N2)C(=O)N=C1 |
| Canonical SMILES | C1=C2C(=NC=N2)C(=O)N=C1 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a bicyclic system where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6). The carbonyl group at position 4 introduces electronic asymmetry, influencing reactivity and binding interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₃N₃O | |
| Molecular weight | 133.11 g/mol | |
| IUPAC name | Imidazo[4,5-c]pyridin-4-one | |
| CAS number | 1554461-43-6 | |
| Density | 1.443 ± 0.06 g/cm³ | |
| Melting point | >320°C |
Spectral and Computational Data
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NMR: Protons adjacent to the carbonyl group (C4) exhibit downfield shifts (~δ 7.7–7.8 ppm), while pyridinic protons resonate near δ 6.7–7.6 ppm .
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X-ray crystallography: Derivatives like compound 1s (a methyl-substituted analog) show planar geometry with hydrogen bonding between the carbonyl oxygen and kinase active sites .
Synthesis and Derivatization Strategies
Condensation Approaches
The most common route involves the condensation of 2-aminopyridine with carbonyl precursors under acidic or oxidative conditions :
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One-pot oxidative condensation: Ketones react with amidines using molecular oxygen to form α-diketones, which cyclize to yield the imidazo[4,5-c]pyridin-4-one core.
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Glyoxal-mediated cyclization: 2,3-Diaminopyridine reacts with glyoxal in hydrobromic acid to form the hydrobromide salt, followed by neutralization.
Isotopic Labeling
For pharmacokinetic studies, [2-¹⁴C]-labeled analogs are synthesized via cyanomethylation of chloromethyl intermediates (e.g., 11 → 12) followed by ring closure with methanolic ammonia .
Functionalization at Key Positions
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N1 substitution: Alkylation or arylation enhances kinase inhibitory activity (e.g., cyclopentyl or indane groups in glioblastoma inhibitors) .
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C2 modification: Methyl or halogen substituents improve metabolic stability and blood-brain barrier penetration .
Biological Activities and Mechanisms
Kinase Inhibition and Anticancer Effects
4H-Imidazo[4,5-c]pyridin-4-one derivatives exhibit potent inhibition of Src family kinases (SFKs), particularly Src and Fyn, which are overexpressed in glioblastoma multiforme (GBM) .
| Compound | Src IC₅₀ (nM) | Fyn IC₅₀ (nM) | U87 Cell IC₅₀ (μM) |
|---|---|---|---|
| 1s | 120 | 95 | 1.8 |
| PP2 | 150 | 110 | 2.1 |
Mechanism: Molecular dynamics simulations reveal that 1s occupies the ATP-binding pocket of SFKs, forming hydrogen bonds with Glu310 and hydrophobic interactions with Ile338 .
Dual AT1/PPARγ Modulation
Pfizer researchers developed derivatives (e.g., 21b) acting as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists :
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AT1 antagonism: IC₅₀ = 7 nM (vs. losartan IC₅₀ = 12 nM).
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PPARγ activation: EC₅₀ = 295 nM (27% maximal activity relative to rosiglitazone).
Structural basis: X-ray crystallography (PDB: 4HEE) shows the indane substituent of 12b forming van der Waals contacts with PPARγ’s helix 3, stabilizing the active conformation .
Pharmacokinetic and ADME Profiles
CNS Penetration
Compound 1s demonstrates favorable blood-brain barrier permeability predicted by ADME models:
Metabolic Stability
Comparative Analysis with Structural Analogs
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle-encapsulated 1s analogs show enhanced tumor accumulation in murine GBM models, reducing off-target toxicity .
Dual-Target Inhibitors
Second-generation derivatives with FLT3/Src inhibition (e.g., XY-123) are under preclinical evaluation for acute myeloid leukemia .
Computational Design
Machine learning models predict novel substituents at C2 and N1 positions to optimize kinase selectivity and oral bioavailability .
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